

# Application Notes and Protocols for UBP 1112 in Brain Slice Electrophysiology

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **UBP 1112**, a selective antagonist of group III metabotropic glutamate receptors (mGluRs), in brain slice electrophysiology experiments. The following protocols and data are designed to facilitate the investigation of the role of group III mGluRs in synaptic transmission and plasticity.

## Introduction

**UBP 1112** is a potent and selective antagonist for group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are predominantly located presynaptically and act as autoreceptors to inhibit neurotransmitter release. By blocking these receptors, **UBP 1112** can be used to investigate the physiological and pathological roles of group III mGluRs in various neuronal circuits. In brain slice electrophysiology, **UBP 1112** is a valuable tool for dissecting the contribution of these receptors to synaptic function.

## **Quantitative Data Summary**

The following table summarizes the key pharmacological and experimental parameters for **UBP 1112** based on available literature.

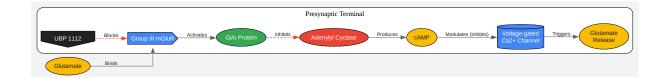


Parameter	Value	Source
Receptor Target	Group III metabotropic glutamate receptors (mGluRs)	[1]
Selectivity	Apparent Kd of 5.1 μM for group III mGluRs; 96-fold higher affinity for group III over group II mGluRs (Kd = 488 μM); No significant activity at group I mGluRs or ionotropic glutamate receptors (NMDA, AMPA, kainate) at concentrations up to 1 mM.	[1]
Working Concentration	15 μΜ	[2]
Solvent for Stock	Dimethyl sulfoxide (DMSO) or 1 eq. NaOH	
Effect on Synaptic Transmission	Application of UBP 1112 can lead to a statistically significant potentiation of excitatory postsynaptic currents (EPSCs). In hippocampal CA2 synapses, it facilitates the induction of long-term potentiation (LTP).	

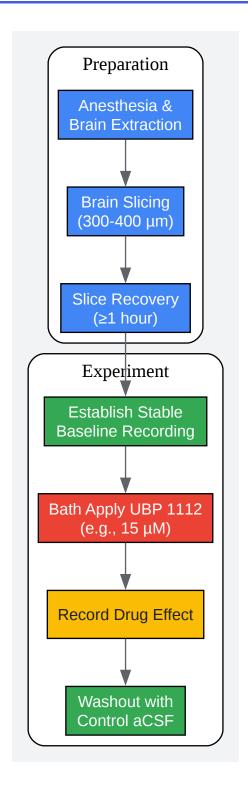
# **Signaling Pathway**

Group III mGluRs are G-protein coupled receptors that, upon activation by glutamate, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of ion channels and components of the neurotransmitter release machinery, causing a reduction in neurotransmitter release from the presynaptic terminal. **UBP 1112** blocks the initial binding of glutamate to the group III mGluR, thereby preventing this inhibitory signaling cascade.









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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for UBP 1112 in Brain Slice Electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662276#how-to-use-ubp-1112-in-brain-slice-electrophysiology]

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